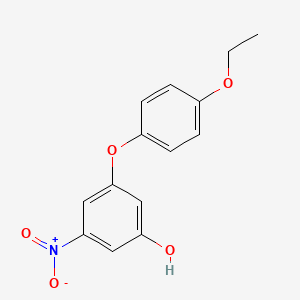

3-(4-ethoxyphenoxy)-5-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenoxy)-5-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-2-19-12-3-5-13(6-4-12)20-14-8-10(15(17)18)7-11(16)9-14/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPNGIFYWGJBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(4-ethoxyphenoxy)-5-nitrophenol, a molecule incorporating the medicinally significant diaryl ether and nitrophenol scaffolds.[1][2] Diaryl ethers are prevalent in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Similarly, the nitroaromatic group is a key component in various therapeutic agents.[2][4] This document outlines a plausible and detailed experimental approach for the synthesis of the title compound, presents expected quantitative data, and discusses potential biological relevance based on its structural motifs.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of this compound is via a copper-catalyzed Ullmann condensation. This reaction facilitates the formation of a diaryl ether by coupling an aryl halide with a phenol. In this proposed pathway, 3-bromo-5-nitrophenol is coupled with 4-ethoxyphenol in the presence of a copper(I) catalyst and a base.

Caption: Proposed Ullmann condensation pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the proposed synthesis of this compound, adapted from established procedures for Ullmann ether synthesis.

Materials:

-

3-Bromo-5-nitrophenol

-

4-Ethoxyphenol

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrophenol (1.0 eq), 4-ethoxyphenol (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask via syringe. The volume should be sufficient to dissolve the reactants (e.g., a 0.5 M concentration with respect to the limiting reagent).

-

Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane) to isolate the pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes the molar quantities and a projected yield for the synthesis, based on typical outcomes for Ullmann condensations.

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (g) |

| 3-Bromo-5-nitrophenol | 218.01 | 1.0 | 5.0 | 1.09 |

| 4-Ethoxyphenol | 138.16 | 1.1 | 5.5 | 0.76 |

| Copper(I) iodide (CuI) | 190.45 | 0.1 | 0.5 | 0.095 |

| Cesium carbonate (Cs2CO3) | 325.82 | 2.0 | 10.0 | 3.26 |

| Projected Product | ||||

| This compound | 275.25 | - | - | 1.03 (75% yield) |

Note: The projected yield of 75% is an estimate based on similar Ullmann ether synthesis reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification efficiency.

Signaling Pathways and Biological Activity

While there is no specific research on the biological activity or signaling pathway interactions of this compound, its structural components suggest potential biological relevance.

-

Diaryl Ethers: This class of compounds is known for a wide array of pharmacological activities.[1] Their conformational flexibility allows them to bind to a variety of biological targets.

-

Nitrophenols: Nitrophenols are known to have biological effects, though often associated with toxicity.[5] For instance, 4-nitrophenol has been shown to be an environmental endocrine disruptor that can activate the aryl hydrocarbon receptor (AhR) signaling pathway and regulate the expression of related genes like CYP1A1 and GST in the liver.[6] The AhR pathway is a critical regulator of cellular responses to environmental toxins and is involved in processes such as xenobiotic metabolism and immune response.

Given that the target molecule contains a nitrophenol moiety, it is plausible that it could interact with similar pathways, but this would require empirical validation. The diverse biological activities of nitro compounds in general range from antibacterial to antineoplastic, making this a molecule of interest for further study.[2][4]

References

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-ethoxyphenoxy)-5-nitrophenol

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for the compound 3-(4-ethoxyphenoxy)-5-nitrophenol. The following guide is a professionally structured template based on established methodologies for characterizing novel chemical entities in a drug development context. The quantitative data presented are hypothetical, calculated estimates for a molecule of this structure, and should be replaced with experimental results.

Introduction

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antiparasitic, and antineoplastic effects.[1][2] The nitro group, being strongly electron-withdrawing, profoundly influences the molecule's polarity, electronic properties, and potential for biological interactions.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, a novel molecule with potential applications in drug discovery. Understanding these properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its developability. These parameters influence everything from formulation to biological activity. The data for this compound are summarized below.

Computational models provide valuable initial estimates of a compound's properties, guiding early-stage research and prioritizing experimental work. The following table includes data for this compound and structurally related compounds for comparison.

| Property | This compound (Predicted) | 3-Methoxy-5-nitrophenol[3] | 4-Nitrophenol[4][5] |

| Molecular Formula | C₁₄H₁₃NO₅ | C₇H₇NO₄ | C₆H₅NO₃ |

| Molecular Weight | 275.26 g/mol | 169.13 g/mol | 139.11 g/mol |

| logP (Octanol/Water) | 3.1 (Predicted) | 1.309 | 1.91 |

| Topological Polar Surface Area (TPSA) | 85.9 Ų (Predicted) | 72.6 Ų | 66.8 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 (Predicted) | 4 | 3 |

| Rotatable Bonds | 4 (Predicted) | 2 | 1 |

The following table should be populated with experimentally determined values as they become available.

| Property | Value | Method |

| Melting Point | Data not available | Capillary Melting Point |

| Aqueous Solubility | Data not available | Shake-Flask Method |

| pKa (Acidic) | Data not available | Potentiometric Titration |

| UV-Vis λmax | Data not available | UV-Vis Spectroscopy |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data.

While a specific synthesis for this exact molecule is not documented, a plausible route could involve a Williamson ether synthesis or an Ullmann condensation. For example, reacting 3,5-dinitrophenol with 4-ethoxyphenol in the presence of a suitable base and copper catalyst, followed by selective reduction of one nitro group, could be a potential pathway. A related synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde.[6]

-

Apparatus: Digital capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10°C/min) to determine an approximate melting range.

-

The experiment is repeated with a fresh sample, heating at a slower rate (1-2°C/min) starting from approximately 20°C below the approximate melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

-

Apparatus: Orbital shaker, centrifuge, HPLC-UV system.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

The suspension is agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

A sample of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC-UV method against a standard curve of known concentrations to determine the concentration of the dissolved compound.

-

-

Apparatus: Automated potentiometric titrator with a calibrated pH electrode.

-

Procedure:

-

A precisely weighed amount of the compound is dissolved in a suitable co-solvent mixture (e.g., methanol/water) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

The pH of the solution is measured after each addition of the titrant.

-

The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acidic phenol group has been neutralized.

-

Biological Context and Potential Signaling Pathways

Nitrophenols and their derivatives are known to possess a range of biological activities.[1][2] For instance, 4-nitrophenol is used in the manufacturing of drugs and fungicides.[7] The presence of the nitro group can be crucial for activity, often acting as a pharmacophore that can undergo metabolic reduction within target cells, leading to cytotoxic reactive nitrogen species.[1][2]

The logical flow for characterizing a new chemical entity like this compound involves a series of integrated steps from initial design to biological testing.

Caption: Workflow for the characterization of a novel chemical entity.

Given the structural motifs, one could hypothesize that this compound might interact with cellular signaling pathways, such as kinase cascades, which are common targets in drug development. The nitro group could influence binding through electrostatic interactions within an ATP-binding pocket.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide outlines the essential physicochemical properties and characterization workflows for this compound. While specific experimental data is not yet available, the provided protocols and comparative data for related structures offer a robust framework for its scientific evaluation. The successful characterization of these properties is a critical step in assessing the therapeutic potential and advancing the development of this and other novel nitroaromatic compounds.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. epa.gov [epa.gov]

- 5. 4-Nitrophenol CAS 100-02-7 | 106798 [merckmillipore.com]

- 6. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-ethoxyphenoxy)-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a specific CAS number for 3-(4-ethoxyphenoxy)-5-nitrophenol has not been identified in publicly accessible databases. This suggests that it may be a novel or uncharacterized compound. The following technical guide is therefore based on established principles of organic chemistry and pharmacology, drawing analogies from structurally related compounds such as nitrophenols, diaryl ethers, and their derivatives. All experimental protocols and potential biological activities are provided as predictive information for research purposes.

Introduction

This compound is a diaryl ether containing a nitrophenol moiety. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and potential biological activity of the molecule. Diaryl ether linkages are found in a variety of biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of the predicted chemical properties, potential synthesis routes, and proposed experimental protocols for the investigation of this compound.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. The following table summarizes predicted properties based on its constituent functional groups and analogies with similar molecules like 4-nitrophenol and other diaryl ethers.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₄H₁₃NO₅ | Based on the chemical structure. |

| Molecular Weight | 275.26 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow crystalline solid | Based on the appearance of similar nitrophenol compounds[1]. |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The hydrophobic diaryl ether backbone suggests low water solubility, while the polar nitro and hydroxyl groups may impart some solubility in polar organic solvents. 4-Nitrophenol is soluble in alcohol and ether[1]. |

| pKa | Estimated to be between 7 and 8 | The phenolic hydroxyl group's acidity is increased by the electron-withdrawing nitro group. For comparison, the pKa of 4-nitrophenol is approximately 7.15. |

| Melting Point | Predicted to be in the range of 100-150 °C | A rough estimate based on related aromatic nitro compounds. |

| LogP | Estimated to be in the range of 3-4 | The presence of two aromatic rings and an ethoxy group suggests a significant lipophilic character. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through nucleophilic aromatic substitution, with the Ullmann condensation or the Buchwald-Hartwig reaction being the most probable routes.

Proposed Synthesis Pathway: Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ether bonds, typically involving a copper catalyst.[2]

References

Potential Biological Activity of 3-(4-ethoxyphenoxy)-5-nitrophenol: A Technical Guide for Researchers

Disclaimer: To date, there is no publicly available scientific literature detailing the specific biological activities of 3-(4-ethoxyphenoxy)-5-nitrophenol. This guide, therefore, presents a scientifically informed, hypothetical framework for its potential biological evaluation. This framework is constructed based on the known activities of structurally related compounds, including nitrophenols, diaryl ethers, and other phenolic compounds, many of which exhibit significant anti-inflammatory and cytotoxic properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity. It outlines a potential biological activity profile, detailed experimental protocols for its investigation, and the signaling pathways that may be involved.

Hypothesized Biological Activity: Anti-inflammatory and Cytotoxic Effects

Based on its structural motifs—a nitrophenol core linked to an ethoxyphenoxy group—this compound is hypothesized to possess anti-inflammatory and potentially cytotoxic activities. The nitro group, an electron-withdrawing feature, and the diaryl ether linkage are common in molecules with demonstrated biological effects.

The proposed mechanism of action for the anti-inflammatory effects is the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2][3] These pathways regulate the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][4]

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to elucidate the biological activity of this compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

References

- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation on the mechanism of 2,3,4',5-Tetrahydroxystilbene 2-o-D-glucoside in the treatment of inflammation based on network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-ethoxyphenoxy)-5-nitrophenol Derivatives and Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction

Nitroaromatic compounds, including nitrophenol derivatives, represent a significant class of molecules with diverse biological activities. The incorporation of a nitro group can profoundly influence the physicochemical and pharmacological properties of a molecule, often imparting anticancer, antimicrobial, and enzyme-inhibitory activities. The general structure of 3-(4-ethoxyphenoxy)-5-nitrophenol combines a nitrophenol core with a phenoxy ether linkage, suggesting potential for multifaceted biological interactions. This technical guide will explore the synthetic strategies, potential biological targets, and structure-activity relationships of derivatives and analogues of this core structure, drawing parallels from existing research on related compounds.

Synthesis of this compound and Analogues

The synthesis of diaryl ethers, such as the core structure of this compound, is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, specifically the Ullmann condensation or variations thereof.

General Synthetic Approach: Ullmann Condensation

A plausible synthetic route for this compound would involve the coupling of a suitably substituted nitrophenol with a halo- or activated phenoxy derivative in the presence of a copper catalyst and a base.

Proposed Retro-synthesis:

Figure 1: Retrosynthetic analysis for this compound.

Experimental Protocol (General):

A mixture of 3-halo-5-nitrophenol (e.g., 3-bromo-5-nitrophenol), 4-ethoxyphenol, a copper catalyst (e.g., copper(I) iodide or copper(I) oxide), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) is heated under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 100-180 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Nitration of Phenoxy-Phenol Precursors:

An alternative synthetic strategy involves the nitration of a pre-formed phenoxy-phenol backbone. This approach requires careful control of reaction conditions to achieve regioselectivity.

Experimental Protocol (General):

To a solution of 3-(4-ethoxyphenoxy)phenol in a suitable solvent (e.g., acetic acid or dichloromethane), a nitrating agent (e.g., fuming nitric acid or a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for a specified period, and the reaction is then quenched by pouring it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

Based on the activities of related nitrophenyl and phenolic compounds, derivatives of this compound are likely to exhibit a range of biological effects, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Anticancer Activity

Many nitrophenyl derivatives have been reported to possess anticancer properties.[1][2][3] The presence of the nitro group can contribute to cytotoxicity in cancer cells through various mechanisms, including the induction of oxidative stress and the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathways Targeted by Analogues:

-

Kinase Inhibition: The phenoxy-phenol scaffold is present in some known kinase inhibitors.[4][5] It is plausible that analogues of this compound could act as inhibitors of protein kinases, such as tyrosine kinases, which are often dysregulated in cancer. Inhibition of these kinases can disrupt downstream signaling cascades that control cell growth, angiogenesis, and metastasis.

Figure 2: Potential mechanism of action via tyrosine kinase inhibition.

-

Induction of Apoptosis: Phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Anti-inflammatory Activity

Phenolic compounds are well-known for their anti-inflammatory properties.[7][8] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is expected to be influenced by the nature and position of substituents on both phenyl rings.

Key Structural Features and Their Potential Impact:

-

Nitro Group: The position and number of nitro groups are critical for activity. In many cases, the presence of a nitro group is essential for the observed biological effects.[9] Its electron-withdrawing nature can influence the overall electronic properties of the molecule and its ability to interact with biological targets.

-

Ethoxy Group: The ethoxy group at the 4-position of the phenoxy ring is a lipophilic moiety that can affect the compound's solubility, membrane permeability, and binding to hydrophobic pockets of target proteins. Variations in the alkyl chain length could be explored to optimize activity.

-

Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the two phenyl rings to adopt various spatial orientations. This flexibility can be crucial for optimal binding to a target protein.

-

Substituents on the Phenyl Rings: The introduction of additional substituents (e.g., halogens, alkyl, alkoxy, or hydroxyl groups) on either phenyl ring can modulate the electronic and steric properties of the molecule, leading to changes in biological activity. For instance, electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the compound.[6][10][11][12]

Hypothetical SAR Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-(4-ethoxyphenoxy)-5-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-ethoxyphenoxy)-5-nitrophenol is a complex organic molecule incorporating a nitrophenol moiety linked to an ethoxyphenoxy group. Understanding its solubility in various organic solvents is a critical preliminary step in many research and development applications, including chemical synthesis, purification, formulation, and biological screening. The presence of both polar (hydroxyl, nitro) and non-polar (phenyl, ethoxy) functional groups suggests a nuanced solubility profile. This document serves as a technical guide for researchers aiming to determine and utilize the solubility characteristics of this compound.

Predicted Solubility Profile

Based on the structural components of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The principle of "like dissolves like" is a useful starting point.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl and nitro groups are capable of hydrogen bonding, suggesting that the compound will exhibit moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. Therefore, good solubility is expected in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): The large aromatic structure and the ethoxy group introduce significant non-polar character. While the polar groups will limit solubility, some degree of solubility in non-polar solvents, particularly aromatic ones like toluene, can be anticipated.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections detail a standard methodology for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (analytical standard)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Protocol: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (often the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of solubility.

Theoretical Modeling of 3-(4-ethoxyphenoxy)-5-nitrophenol: A Computational Approach to Structural and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of the molecular structure of 3-(4-ethoxyphenoxy)-5-nitrophenol. In the absence of direct experimental data for this specific compound, this document outlines a robust computational methodology based on established theoretical chemistry principles and studies of analogous nitrophenol and diaryl ether derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization and the analysis of electronic properties, as well as molecular docking to explore potential biological interactions. All quantitative data is presented in structured tables, and detailed computational protocols are provided. Visualizations of the computational workflow and a hypothetical signaling pathway are included to facilitate a deeper understanding of the molecule's characteristics and potential applications in drug development.

Introduction

This compound is a diaryl ether with a nitrophenol moiety, a structural motif present in various biologically active compounds. Understanding the three-dimensional structure, electronic properties, and potential interactions of this molecule at an atomic level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Theoretical modeling provides a powerful and cost-effective approach to investigate these properties, offering insights that can guide further experimental studies.

This whitepaper presents a hypothetical yet scientifically rigorous theoretical analysis of this compound. The methodologies and data are based on computational studies of structurally related molecules, providing a representative model of the expected structural and electronic characteristics of the title compound.

Computational Methodology

Density Functional Theory (DFT) Calculations

The molecular geometry of this compound was optimized using Density Functional Theory (DFT). These quantum computational methods are widely used for investigating the structural and electronic properties of organic molecules.[1] Calculations were performed using the Gaussian 09 software package. The B3LYP functional with a 6-311G(d,p) basis set was employed for the geometry optimization and subsequent frequency calculations to ensure the optimized structure corresponds to a local minimum on the potential energy surface.[1][2]

Molecular Docking

To explore the potential of this compound as a targeted inhibitor, molecular docking studies were conceptualized. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] A hypothetical target, such as a protein kinase, could be selected based on the activity of structurally similar compounds. The docking simulation would be performed using software like AutoDock 4.2.[3] The results would elucidate the binding affinity and interaction patterns of the ligand within the protein's active site.

Data Presentation

The following tables summarize the hypothetical quantitative data derived from the theoretical modeling of this compound, based on typical values for analogous compounds.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (Ether) | 1.37 Å |

| Bond Length | O-C (Ether) | 1.41 Å |

| Bond Length | C-N (Nitro) | 1.48 Å |

| Bond Length | N-O (Nitro) | 1.22 Å |

| Bond Angle | C-O-C (Ether) | 118.5° |

| Dihedral Angle | C-C-O-C | 75.3° |

Table 2: Electronic Properties

| Property | Value |

| Energy of HOMO | -6.85 eV |

| Energy of LUMO | -2.78 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.07 eV |

| Dipole Moment | 4.21 D |

Experimental Protocols

Protocol for DFT Calculations

-

Molecule Building: The initial 3D structure of this compound was built using GaussView 6.

-

Geometry Optimization: The structure was optimized using the B3LYP functional and the 6-311G(d,p) basis set in Gaussian 09. The optimization was performed without any symmetry constraints.

-

Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, were calculated from the optimized structure.

Protocol for Molecular Docking

-

Ligand Preparation: The optimized structure of this compound was prepared for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDockTools.

-

Receptor Preparation: A hypothetical protein target (e.g., a protein kinase PDB file) was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

-

Grid Box Definition: A grid box was defined to encompass the active site of the receptor.

-

Docking Simulation: The Lamarckian Genetic Algorithm in AutoDock 4.2 was used to perform the docking simulation with 100 runs.

-

Analysis of Results: The resulting docked conformations were clustered and ranked based on their binding energies. The lowest energy conformation was visualized to analyze the interactions with the active site residues.

Visualizations

Caption: Computational workflow for theoretical modeling.

Caption: Hypothetical signaling pathway inhibition.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. Through the application of Density Functional Theory and molecular docking, it is possible to gain significant insights into the structural, electronic, and potential biological interaction properties of this molecule. The presented methodologies and hypothetical data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a foundational framework for future in-silico and experimental investigations. The combination of these computational techniques offers a powerful strategy to accelerate the identification and optimization of novel therapeutic agents.

References

discovery and history of 3-(4-ethoxyphenoxy)-5-nitrophenol

An In-depth Technical Guide to 4-Nitrophenol

Disclaimer: Initial research for "3-(4-ethoxyphenoxy)-5-nitrophenol" did not yield specific scientific data. As a structurally related and well-documented compound, this guide will focus on 4-Nitrophenol to provide an illustrative example of the requested technical content for researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenol (also known as p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound with a nitro group positioned opposite the hydroxyl group on the benzene ring.[1] It presents as a white to light yellow crystalline solid and is a key intermediate in the synthesis of various industrial and pharmaceutical compounds, including dyes, fungicides, insecticides, and the common analgesic, paracetamol.[2][3][4][5] Due to its widespread use and presence as a degradation product of certain pesticides, 4-nitrophenol is also a compound of significant environmental and toxicological interest.[6][7]

History

The synthesis and study of nitrophenols are closely tied to the development of synthetic organic chemistry in the 19th century. A significant historical application of 4-nitrophenol is its role as a key intermediate in the production of paracetamol (acetaminophen), a process that gained prominence in the mid-20th century.[3] The synthesis of paracetamol from phenol involves the nitration of phenol to produce 4-nitrophenol, followed by reduction of the nitro group to an amino group, and subsequent acetylation.[3]

Synthesis of 4-Nitrophenol

The primary industrial synthesis of 4-nitrophenol involves the nitration of phenol. This electrophilic aromatic substitution reaction typically yields a mixture of ortho- and para-isomers, which are then separated.

General Reaction Pathway

The reaction proceeds by treating phenol with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.

Experimental Protocol: Nitration of Phenol

The following protocol is a representative method for the laboratory synthesis of 4-nitrophenol.

Materials:

-

Phenol

-

Potassium nitrate

-

Concentrated sulfuric acid

-

Water

-

Ice

-

0.5 M Hydrochloric acid

-

Activated charcoal

Procedure:

-

In a 500 mL Erlenmeyer flask, dissolve 25.4 g of phenol in 100 mL of water.

-

In a 300 mL three-neck flask equipped with a magnetic stirrer, internal thermometer, and addition funnel, dissolve 50.0 g of potassium nitrate in 100 mL of water.

-

Cool the potassium nitrate solution in an ice bath and slowly add 50.6 g of concentrated sulfuric acid.

-

Maintain the temperature of the reaction mixture between 10-15 °C and add the phenol-water mixture in small portions via the addition funnel with vigorous stirring.

-

After the addition is complete, immediately cool the reaction flask to room temperature in an ice bath.

-

To remove excess nitrating acid, dilute the reaction mixture with 200 mL of ice water and decant the aqueous phase from the oily product.

-

Wash the oil three times with 50 mL of water each, decanting the water after each wash.

-

Separate the 2-nitrophenol and 4-nitrophenol isomers via steam distillation. 2-nitrophenol is volatile with steam and will distill over.

-

Cool the distillation residue containing 4-nitrophenol in a refrigerator overnight to induce crystallization.

-

Collect the crude 4-nitrophenol crystals by suction filtration.

-

For recrystallization, add the solid to 100 mL of 0.5 M hydrochloric acid in a round-bottom flask, add 2 g of activated charcoal, and heat the mixture to reflux.

-

Filter the hot solution through a folded filter to remove the activated charcoal and any oily impurities.

-

Allow the filtrate to cool slowly, then place it in a refrigerator to complete crystallization.

-

Collect the purified colorless needles of 4-nitrophenol by suction filtration and dry them in a desiccator.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 4-nitrophenol.

Biological Activity and Toxicology

4-Nitrophenol exhibits moderate to high toxicity in various organisms. Its primary mechanism of toxicity involves uncoupling oxidative phosphorylation and inducing methemoglobinemia.

Quantitative Toxicological Data

| Parameter | Species | Route of Exposure | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 202 mg/kg | [1] |

| LD₅₀ | Mouse | Oral | 282 mg/kg | [1] |

| 96-h LC₅₀ (Toxicity to Fish) | - | Aquatic | 5.8 mg/L | [9] |

| 48-h EC₅₀ (Aquatic Invertebrates) | - | Aquatic | 22 mg/L | [9] |

| NOAEL (Maternal Toxicity) | Rat | Oral | 13.8 mg/kg-day | [9] |

| NOAEL (Systemic Toxicity) | Rat | Oral | 25 mg/kg-day | [9] |

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; EC₅₀: Effect Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level.

Health Effects in Humans and Animals

Exposure to 4-nitrophenol can lead to a range of adverse health effects:

-

Acute Effects: Inhalation or ingestion can cause headaches, drowsiness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[4] Eye contact results in irritation.[4] A primary concern is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][10] This can lead to confusion, unconsciousness, and in severe cases, be fatal.[1][7]

-

Chronic Effects: Long-term exposure may result in damage to the kidneys and liver.[10]

-

Carcinogenicity: Currently, there is no conclusive evidence to classify 4-nitrophenol as a carcinogen in humans.[4]

Mechanism of Action and Metabolism

Toxicological Mechanism

The toxicity of 4-nitrophenol is linked to its ability to disrupt cellular energy production and oxygen transport. As a phenolic compound, it can act as an uncoupler of oxidative phosphorylation in mitochondria, dissipating the proton gradient required for ATP synthesis. The formation of methemoglobin by its metabolites is a key factor in its acute toxicity.

Metabolic Pathways

In mammals, 4-nitrophenol is readily metabolized, primarily in the liver, through Phase I and Phase II biotransformation reactions.[11] The main metabolic routes are conjugation and oxidation/reduction.

-

Phase I Reactions: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize 4-nitrophenol to 4-nitrocatechol or reduce it to 4-aminophenol.[11]

-

Phase II Reactions: The parent compound and its Phase I metabolites undergo conjugation with glucuronic acid (to form glucuronides) or sulfate (to form sulfates), which increases their water solubility and facilitates their excretion in the urine.[11]

Caption: Metabolic pathway of 4-nitrophenol in mammals.

Microbial Degradation

In the environment, various microorganisms can degrade 4-nitrophenol. Two primary aerobic bacterial degradation pathways have been identified:

-

Hydroquinone (HQ) Pathway: An initial monooxygenase-catalyzed reaction removes the nitro group, forming hydroquinone, which is then further metabolized.[12]

-

4-Nitrocatechol (4-NC) Pathway: A monooxygenase hydroxylates 4-nitrophenol to 4-nitrocatechol, which is subsequently converted to 1,2,4-benzenetriol before ring cleavage.[12][13]

Conclusion

4-Nitrophenol is a compound of significant industrial importance and toxicological concern. Its synthesis is a classic example of electrophilic aromatic substitution, while its biological effects are primarily driven by its ability to induce methemoglobinemia and disrupt cellular metabolism. Understanding its synthesis, toxicity, and metabolic fate is crucial for ensuring its safe handling, for the development of related pharmaceuticals, and for the remediation of environmental contamination. Further research into its long-term health effects and the development of more efficient and environmentally benign synthesis and degradation methods remains an active area of investigation.

References

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. chemcess.com [chemcess.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Safety and Handling of 3-(4-ethoxyphenoxy)-5-nitrophenol

This technical guide is intended for researchers, scientists, and drug development professionals who may work with 3-(4-ethoxyphenoxy)-5-nitrophenol. Due to the limited availability of specific data for this compound, a cautious approach based on the known hazards of its constituent functional groups is essential.

Hazard Identification and Classification

Based on its structure, this compound is a substituted nitrophenol and a phenoxy ether. The primary hazards are anticipated to be associated with the nitrophenol moiety, which is known for its potential toxicity.

-

Nitrophenol Hazards: Nitrophenols are generally considered toxic.[1][2] Acute exposure can lead to symptoms such as headache, dizziness, and nausea.[3] A significant hazard associated with some nitrophenols is the induction of methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4] They are often classified as harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Phenoxy Ether Hazards: Phenol ethers are generally less toxic than their corresponding phenols.[6] However, some glycol ethers (a related class of compounds) have been associated with adverse effects on the hematopoietic system, testes, and embryonic development.[7] Dermal absorption can be a significant route of exposure for some ethers.[7]

Anticipated GHS Classification (Based on Analogy):

-

Acute Toxicity, Oral (Category 3 or 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A) or Eye Damage (Category 1)

-

Specific Target Organ Toxicity — Repeated Exposure (May cause damage to organs through prolonged or repeated exposure)[5]

Physical and Chemical Properties (Analogous Compounds)

Quantitative data for this compound is not available. The following table summarizes key properties of related nitrophenols to provide an estimate of its likely characteristics.

| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol |

| CAS Number | 88-75-5[1] | 554-84-7[1] | 100-02-7[1][4] |

| Molecular Formula | C₆H₅NO₃[1] | C₆H₅NO₃[1] | C₆H₅NO₃[1] |

| Molecular Weight | 139.11 g/mol [1][3] | 139.11 g/mol [1] | 139.11 g/mol [1][5] |

| Appearance | Light yellow solid[2][3] | Yellow solid[1] | Colorless to light yellow solid[2][4] |

| Melting Point | 45 °C | 97 °C[1] | 113-114 °C[4] |

| Boiling Point | 216 °C | 194 °C (decomposes) | 279 °C (decomposes)[4] |

| Solubility in Water | 2.1 g/L at 20 °C | 13.5 g/L at 25 °C | 16 g/L at 25 °C |

| pKa | 7.23 | 8.39 | 7.15[4] |

Handling and Storage

Given the anticipated hazards, stringent safety protocols should be implemented when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Avoid all personal contact, including inhalation and skin contact.

-

Minimize dust generation and accumulation.[8]

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Storage:

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

Spills:

Toxicological Information (Based on Analogous Compounds)

No specific toxicological data exists for this compound. The information below is for 4-nitrophenol and is provided for guidance.

| Toxicity Metric | Value (Species) | Reference |

| LD₅₀ Oral | 202 mg/kg (Rat) | [4] |

| LD₅₀ Oral | 282 mg/kg (Mouse) | [4] |

| LD₅₀ Dermal | >5000 mg/kg (Rabbit) |

-

Irritation: 4-Nitrophenol is known to irritate the eyes, skin, and respiratory tract.[4]

-

Sensitization: Prolonged skin contact may cause an allergic response.[4]

-

Systemic Effects: The primary concern is the potential for methemoglobinemia, leading to cyanosis, confusion, and unconsciousness.[4]

-

Carcinogenicity and Genotoxicity: The carcinogenicity and genotoxicity of 4-nitrophenol are not well-established.[4]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available. A general protocol for handling a solid chemical of this nature is provided below.

General Protocol for Weighing and Preparing a Solution:

-

Preparation:

-

Don appropriate PPE (lab coat, gloves, safety goggles).

-

Ensure the chemical fume hood is operational.

-

Prepare all necessary equipment (spatula, weigh boat, volumetric flask, solvent).

-

-

Weighing:

-

Place a weigh boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the exact mass.

-

-

Solution Preparation:

-

Place a funnel in the neck of the volumetric flask.

-

Carefully transfer the weighed solid into the flask.

-

Rinse the weigh boat with a small amount of the desired solvent and transfer the rinsing to the flask to ensure a complete transfer.

-

Add approximately half of the final volume of solvent to the flask.

-

Swirl the flask gently to dissolve the solid. Sonication may be used if necessary.

-

Once dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

Cleanup:

-

Dispose of the weigh boat and any other contaminated disposable materials in the appropriate solid waste container.

-

Clean the spatula and any non-disposable equipment.

-

Wipe down the work area in the fume hood.

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly.

-

Visualizations

Caption: Hazard assessment based on functional groups.

Caption: General laboratory workflow for handling solid chemicals.

References

- 1. Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. llojibwe.org [llojibwe.org]

- 3. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. 4-Nitrophenol CAS 100-02-7 | 106798 [merckmillipore.com]

- 6. Phenol ether - Wikipedia [en.wikipedia.org]

- 7. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]

- 8. southwest.tn.edu [southwest.tn.edu]

Methodological & Application

synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol protocol

Topic: Synthesis of 3-(4-ethoxyphenoxy)-5-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a diaryl ether derivative. Diaryl ether motifs are prevalent in numerous biologically active compounds and are of significant interest in medicinal chemistry and drug development. The synthesis of unsymmetrical diaryl ethers, such as the target molecule, is typically achieved through cross-coupling reactions. This document outlines a detailed protocol for the synthesis of this compound, primarily based on the principles of the Ullmann condensation reaction. The Ullmann condensation is a well-established, copper-catalyzed method for the formation of a C-O bond between a phenol and an aryl halide.[1][2][3] This protocol provides a comprehensive guide for researchers, including reaction setup, purification, and characterization.

Reaction Principle

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation between 3-bromo-5-nitrophenol and 4-ethoxyphenol. In this reaction, a copper(I) catalyst, in the presence of a base and a suitable ligand, facilitates the coupling of the phenoxide derived from 4-ethoxyphenol with the aryl bromide. The electron-withdrawing nitro group on the 3-bromo-5-nitrophenol can enhance the reactivity of the aryl halide in this coupling reaction.

Experimental Protocol

Materials:

-

3-bromo-5-nitrophenol

-

4-ethoxyphenol

-

Copper(I) iodide (CuI)

-

N,N'-dimethyl-1,2-ethanediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass column for chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-5-nitrophenol (1.0 equiv), 4-ethoxyphenol (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add anhydrous toluene to the flask to create a suspension.

-

To this suspension, add copper(I) iodide (0.1 equiv) and N,N'-dimethyl-1,2-ethanediamine (DMEDA) (0.2 equiv).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane to isolate the desired product, this compound.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

Table 1: Reaction Parameters

| Parameter | Value/Condition |

| Reactants | |

| 3-bromo-5-nitrophenol | 1.0 equivalent |

| 4-ethoxyphenol | 1.2 equivalents |

| Catalyst System | |

| Copper(I) Iodide (CuI) | 0.1 equivalent |

| N,N'-dimethyl-1,2-ethanediamine (DMEDA) | 0.2 equivalent |

| Base | |

| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux (110-120 °C) |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 2: Expected Analytical Data (Illustrative)

| Analysis | Expected Result |

| Appearance | Yellowish solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-7.0 (aromatic protons), 4.0 (q, -OCH₂CH₃), 1.4 (t, -OCH₂CH₃), 5.5 (s, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-110 (aromatic carbons), 63.5 (-OCH₂CH₃), 14.8 (-OCH₂CH₃) |

| Mass Spectrometry (ESI) | m/z: [M-H]⁻ calculated for C₁₄H₁₂NO₅⁻ |

Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Detection of 3-(4-ethoxyphenoxy)-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-ethoxyphenoxy)-5-nitrophenol is a complex organic molecule featuring a nitrophenol core structure linked to an ethoxyphenoxy moiety via an ether bond. As a substituted nitrophenol, its detection and quantification are crucial in various stages of drug development, including synthesis process monitoring, purity assessment of starting materials, and metabolite identification. This document provides detailed application notes and protocols for the analytical determination of this compound. The methodologies described herein are based on established analytical techniques for structurally similar compounds, such as substituted nitrophenols and phenoxy herbicides, and serve as a robust starting point for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.

Analytical Methodologies

A summary of quantitative data for analogous compounds using HPLC and GC-MS is presented below. These values provide an expected performance range for methods developed for this compound.

Table 1: Performance Characteristics of HPLC Methods for Structurally Similar Analytes

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |

| HPLC-UV | 4-Nitrophenol | - | 2.7 µM | 2.5–100 µM | - |

| HPLC-UV | Phenol and Nitrophenols | - | - | 5–200 ng/mL | 90–112 |

| HPLC-UV | 4-Amino-2-nitrophenol | - | - | - | - |

Table 2: Performance Characteristics of GC-MS Methods for Structurally Similar Analytes

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |

| GC-MS | Phenoxy acid herbicides | 10 ng/mL (SIM) | - | - | - |

| GC-MS | 4-chloro-2-methylphenoxy propanoic acid | 0.80 ng/L | - | 0.1–80 µg/L | - |

| GC-MS | 4-chloro-2-methylphenoxy acetic acid | 3.04 ng/L | - | 0.1–80 µg/L | - |

Experimental Protocols

The following are detailed protocols that can be adapted for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on methods for the analysis of nitrophenols and their derivatives.[1][2][3]

1. Objective: To quantify this compound in solution.

2. Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

Reference standard of this compound

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

3. Instrumentation:

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

4. Procedure:

- Standard Preparation:

- Accurately weigh a known amount of the this compound reference standard.

- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

- Perform serial dilutions to prepare a series of calibration standards.

- Sample Preparation:

- Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

- Filter the sample through a 0.45 µm syringe filter before injection.

- Chromatographic Conditions:

- Column: C18 reverse-phase column

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A starting point could be 60:40 Acetonitrile:Water.

- Flow Rate: 1.0 mL/min

- Injection Volume: 10-20 µL

- Column Temperature: 30 °C

- Detection Wavelength: Based on the UV spectrum of this compound. Nitrophenols typically have strong absorbance between 270 nm and 410 nm, depending on the pH.[4]

- Analysis:

- Inject the calibration standards to generate a calibration curve.

- Inject the prepared samples.

- Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of nitrophenols, derivatization is often required for GC-MS analysis.[5][6][7]

1. Objective: To detect and quantify trace levels of this compound.

2. Materials:

-

Derivatization agent (e.g., Pentafluorobenzyl bromide (PFBBr) or a silylating agent like BSTFA)

-

Phase-transfer catalyst (if using PFBBr)

-

Extraction solvent (e.g., toluene, hexane)

-

Anhydrous sodium sulfate

-

Reference standard of this compound

3. Instrumentation:

-

GC-MS system with an appropriate capillary column (e.g., DB-5ms)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

4. Procedure:

- Sample Preparation and Derivatization:

- For aqueous samples, adjust the pH to acidic conditions.

- Perform a liquid-liquid extraction with a suitable organic solvent.

- Dry the organic extract over anhydrous sodium sulfate.

- Concentrate the extract under a gentle stream of nitrogen.

- Add the derivatization agent and catalyst (if required) and heat to complete the reaction.

- GC-MS Conditions:

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

- Injector Temperature: 250 °C

- Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 300 °C and hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Ion Source Temperature: 230 °C

- Ionization Mode: Electron Ionization (EI) at 70 eV

- MS Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

- Analysis:

- Prepare and analyze derivatized calibration standards.

- Analyze the derivatized samples.

- Identify the derivatized this compound based on its retention time and mass spectrum.

- Quantify using the peak area from the SIM data and the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for the analysis and a decision-making process for method selection.

References

- 1. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for 3-(4-ethoxyphenoxy)-5-nitrophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-ethoxyphenoxy)-5-nitrophenol is a diaryl ether with a unique substitution pattern, offering potential as a versatile intermediate in organic synthesis. Its structure, featuring a nucleophilic phenol, an electron-withdrawing nitro group, and an ethoxy-activated phenoxy moiety, suggests a range of applications in the synthesis of complex molecules, including pharmaceuticals and materials. This document provides proposed synthetic protocols for its preparation and outlines its potential applications based on established chemical principles and analogous structures.

Introduction

Diaryl ethers are a significant structural motif in many biologically active compounds and functional materials. The specific arrangement of a nitro group and a free phenol in this compound presents a scaffold with differentiated reactivity. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceutical agents, or it can be used in cross-coupling reactions. The phenolic hydroxyl group provides a handle for further functionalization, such as etherification, esterification, or participation in condensation reactions. This document serves as a guide for the synthesis and potential utilization of this promising, yet not widely documented, chemical entity.

Proposed Synthetic Protocols

As this compound is not readily commercially available, plausible synthetic routes are proposed based on well-established methodologies for the synthesis of diaryl ethers and substituted phenols.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving a copper catalyst to couple a phenol with an aryl halide.[1][2] A plausible route to the target molecule is the coupling of 3,5-dinitrophenol with 4-ethoxyphenol, followed by selective reduction, or more directly, the coupling of a suitably protected 3-bromo-5-nitrophenol with 4-ethoxyphenol. A more direct approach would involve the coupling of 3-chloro-5-nitrophenol with 4-ethoxyphenol.

Protocol 2.1: Ullmann Condensation of 3-chloro-5-nitrophenol and 4-ethoxyphenol

Reaction Scheme:

Materials:

-

3-chloro-5-nitrophenol

-

4-ethoxyphenol

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)[2]

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)[2]

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 3-chloro-5-nitrophenol (1.0 eq), 4-ethoxyphenol (1.2 eq), Cesium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).

-

Add anhydrous DMF or NMP to the flask.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Summary of Analogous Ullmann Condensation Conditions

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl bromides/iodides | Various phenols | Cu₂O (5 mol%) | Cs₂CO₃ | Acetonitrile | 80 | 70-95 | [2] |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | High | Moderate | [1] |

| Aryl halides | Phenols | CuBr | K₂CO₃ | Pyridine | 100-220 | Moderate | [4] |

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another powerful method for diaryl ether synthesis, particularly when the aryl halide is activated by electron-withdrawing groups, such as a nitro group.[5][6] A plausible route involves the reaction of 1-fluoro-3,5-dinitrobenzene with 4-ethoxyphenol, followed by selective reduction of one nitro group and subsequent diazotization and hydrolysis to install the phenol. A more direct, albeit potentially less selective, approach is the reaction of 3,5-dichloronitrobenzene with 4-ethoxyphenol.

Protocol 2.2: SNAr Reaction of 1,3-dichloro-5-nitrobenzene with 4-ethoxyphenol

Reaction Scheme:

Materials:

-

1,3-dichloro-5-nitrobenzene

-

4-ethoxyphenol

-

Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)[7]

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[7]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve 4-ethoxyphenol (1.1 eq) in anhydrous NMP.

-

Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature and stir for 30 minutes to form the phenoxide.

-

Add a solution of 1,3-dichloro-5-nitrobenzene (1.0 eq) in NMP to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. The nitro group activates the ring for substitution.[5]

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

The second step would involve a challenging selective hydrolysis of the remaining chloro group to a hydroxyl group, which may require harsh conditions or a multi-step sequence. A more feasible approach would be to use a starting material with a group that is more readily converted to a phenol, such as a methoxy group followed by deprotection.

Table 2: Summary of Analogous SNAr Conditions for Diaryl Ether Synthesis

| Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3,5-Dichlorobenzonitrile | p-Methoxybenzyl alcohol | t-BuOK | NMP | 40-50 | Good | [7][8] |

| 1-Fluoro-4-nitrobenzene | Carbohydrate alcohol | KHMDS | THF | RT | ~100 | [9] |

| 2,4,6-Trinitrochlorobenzene | NaOH | NaOH | Water | RT | High | [5] |

Potential Applications in Organic Synthesis

The structure of this compound offers several avenues for further synthetic transformations, making it a valuable building block.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a crucial functional group in many pharmaceuticals.[10] This transformation opens up a wide range of subsequent reactions.

-

Formation of Anilines: Reduction using standard conditions (e.g., H₂, Pd/C; SnCl₂, HCl) would yield 3-amino-5-(4-ethoxyphenoxy)phenol.

-

Amide and Sulfonamide Synthesis: The resulting aniline can be acylated or sulfonylated to form a diverse library of amides and sulfonamides.

-

Heterocycle Formation: The amino and phenol groups can participate in cyclization reactions to form various heterocyclic scaffolds.

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group is a versatile handle for various transformations.

-

Etherification and Esterification: Alkylation or acylation of the phenol can introduce diverse functionalities.

-

Cross-Coupling Reactions: The phenol can be converted to a triflate and used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.

Denitrative Cross-Coupling